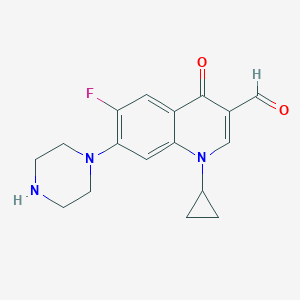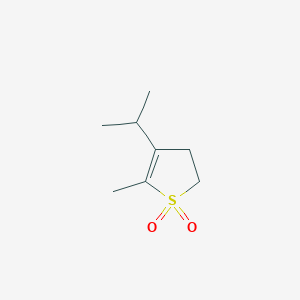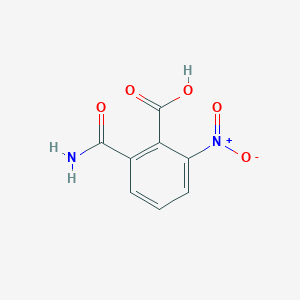
对叔丁氧基α-甲基苯乙烯
描述
4-t-Butoxy-alpha-methylstyrene, also known as 1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene, is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. This compound is primarily used in scientific research as a monomer for the synthesis of various polymers.
科学研究应用
4-t-Butoxy-alpha-methylstyrene is primarily used as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization techniques, such as atom transfer radical polymerization and reversible addition-fragmentation chain transfer polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.
Applications in Chemistry
Synthesis of Block Copolymers: Used in drug delivery systems.
Brush Copolymers:
Star Polymers: Applications in drug delivery and nanomedicine.
Applications in Biology and Medicine
Drug Delivery Systems: The compound’s polymers can be used to create drug delivery systems with controlled release properties.
Applications in Industry
Antifouling Coatings: Used in the development of coatings that prevent the accumulation of unwanted materials on surfaces.
作用机制
Target of Action
P-tert-Butoxy-alpha-methyl styrene, also known as p-tert-butoxy-alpha-methylstyrene or 4-t-Butoxy-alpha-methylstyrene, is a compound that primarily targets the polymerization process of styrene . It is used in the synthesis of poly(α-methyl styrene) (PAS), a material known for its thermal degradability and its role in enhancing the mechanical properties of PVC .
Mode of Action
The compound interacts with its targets through a process known as free radical photo-polymerization . This process involves the use of light to initiate a reaction that leads to the formation of polymers. The polymerization of styrene with p-methoxystyrene (MSt) and p-t-butoxystyrene (BSt) was performed in the presence of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), giving random copolymers with controlled molecular weights and desired monomer unit ratios .
Biochemical Pathways
The affected pathway is the polymerization process of styrene. The compound influences the tacticity and microstructure of the resulting polymer, poly (α-methyl styrene) (PAS), as studied by 13 C nuclear magnetic resonance spectroscopy ( 13 C NMR) .
Pharmacokinetics
Its molecular formula is c13h18o and it has a molecular weight of 19028
Result of Action
The result of the action of P-tert-Butoxy-alpha-methyl styrene is the formation of poly(α-methyl styrene) (PAS) with controlled molecular weights and desired monomer unit ratios . This polymer is known for its thermal degradability and its role in enhancing the mechanical properties of PVC .
Action Environment
The action of P-tert-Butoxy-alpha-methyl styrene is influenced by environmental factors such as temperature and the presence of light, which is necessary for the initiation of the free radical photo-polymerization process . The type of solvent used can also affect the peak resolution and splitting of syndiotactic and isotactic sequences .
准备方法
Synthetic Routes and Reaction Conditions
4-t-Butoxy-alpha-methylstyrene can be synthesized through cationic polymerization under sealed conditions in a nitrogen atmosphere. The reaction involves 4-t-Butoxy-alpha-methylstyrene, 1,2-dichloroethane, and 4-methoxydiphenyliodonium hexafluorophosphate . The mixture is cooled to temperatures between -28°C to -50°C to achieve the desired product .
Industrial Production Methods
Industrial production methods for 4-t-Butoxy-alpha-methylstyrene are not extensively documented. the compound is available for research purposes and is not intended for human therapeutic applications or veterinary use.
化学反应分析
Types of Reactions
4-t-Butoxy-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Lewis acids or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
α-Methylstyrene: An organic compound with the formula C9H10, used in the production of various polymers.
4-tert-Butoxystyrene: A similar compound used in the synthesis of hydroxylated polystyrenes.
Uniqueness
4-t-Butoxy-alpha-methylstyrene is unique due to its tert-butyl protecting group, which allows for controlled radical polymerization techniques. This feature enables the creation of well-defined polymers with specific properties, making it valuable in scientific research and industrial applications.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGDDQWVWZDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)
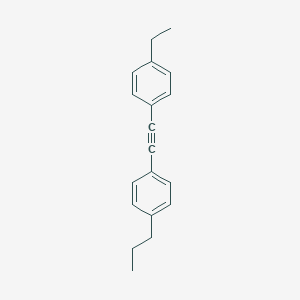
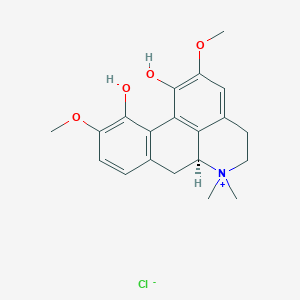
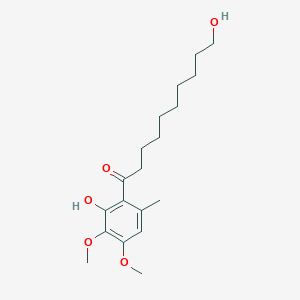


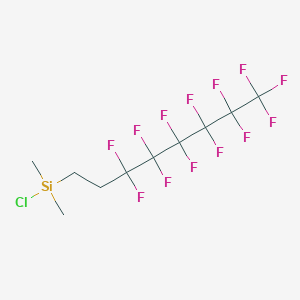
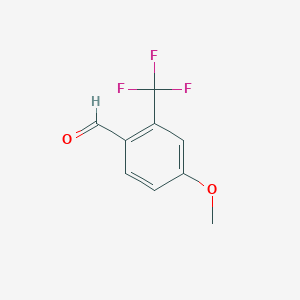
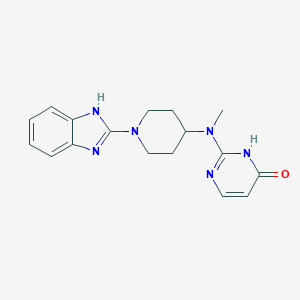
![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)
